

# An In-depth Technical Guide to (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3C4HPG

Cat. No.: B1662924

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## Abstract

(S)-3-Carboxy-4-hydroxyphenylglycine, commonly abbreviated as **(S)-3C4HPG**, is a phenylglycine derivative that exhibits a dualistic activity profile on metabotropic glutamate receptors (mGluRs). It functions as an antagonist at Group I mGluRs and as an agonist at Group II mGluRs. This unique pharmacological profile makes it a valuable research tool for dissecting the complex roles of different mGluR subtypes in the central nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological actions of **(S)-3C4HPG**, including its effects on intracellular signaling pathways. Detailed experimental methodologies are also provided to facilitate further investigation of this compound.

## Chemical Structure and Physicochemical Properties

**(S)-3C4HPG** is an amino acid derivative with a distinct phenylglycine core. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of **(S)-3C4HPG**[1]

Property	Value
IUPAC Name	5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid
Synonyms	(S)-3-CARBOXY-4-HYDROXYPHENYLGLYCINE, (S)-3C4HPG
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>
Molecular Weight	211.17 g/mol
CAS Number	55136-48-6
Appearance	Solid (predicted)
Solubility	Soluble in aqueous solutions
Canonical SMILES	<chem>C1=CC(=C(C=C1-INVALID-LINK--N)C(=O)O)O</chem>
InChI Key	CHZBCZTXSTWCIG-ZETCQYMHSA-N

## Pharmacological Profile

**(S)-3C4HPG** is characterized by its mixed antagonist/agonist activity on different groups of metabotropic glutamate receptors.

### Antagonist Activity at Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)

**(S)-3C4HPG** acts as an antagonist of Group I mGluRs, which are coupled to the Gq/G11 family of G-proteins. By blocking these receptors, **(S)-3C4HPG** can inhibit the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and the activity of protein kinase C (PKC). While a specific IC<sub>50</sub> value for **(S)-3C4HPG** at mGluR1 is not readily available in the literature, a closely related compound, (S)-4-carboxy-3-hydroxyphenylglycine ((S)-4C3HPG), has been shown to be a potent antagonist of mGluR1a with an IC<sub>50</sub> of 15 μM.

## Agonist Activity at Group II Metabotropic Glutamate Receptors (mGluR2 and mGluR3)

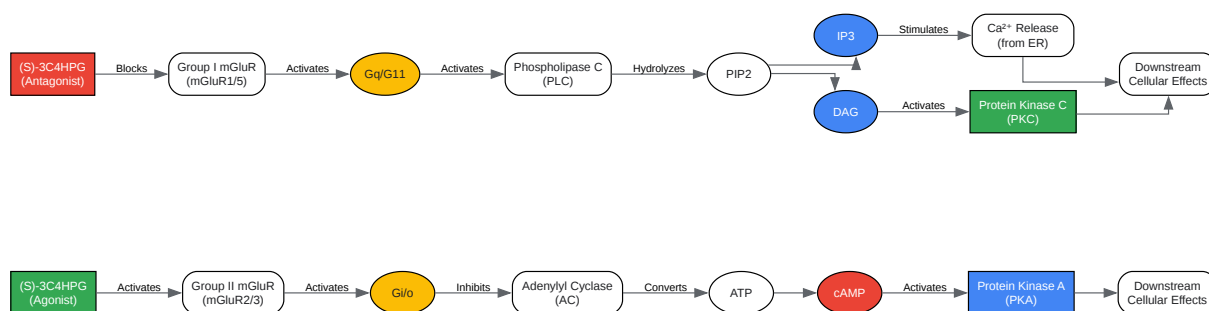
Conversely, **(S)-3C4HPG** functions as an agonist for Group II mGluRs. These receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors by **(S)-3C4HPG** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

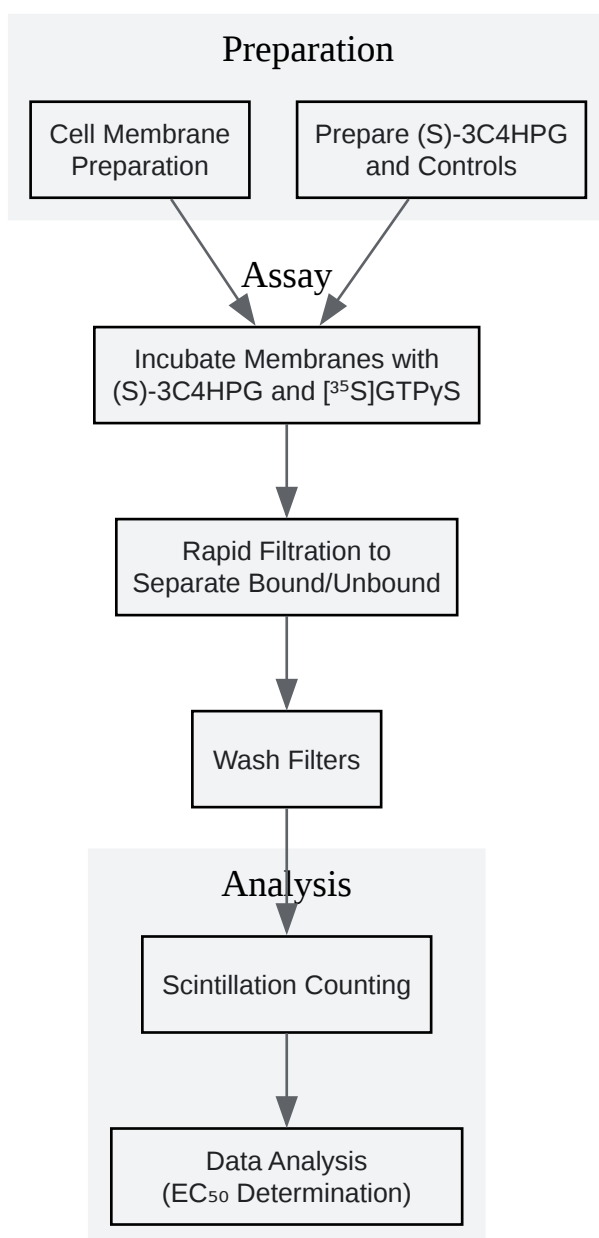
Table 2: Pharmacological Activity of **(S)-3C4HPG**

Receptor Target	Activity	Quantitative Data	Reference Compound Data
Group I mGluRs (mGluR1)	Antagonist	Not available	(S)-4C3HPG IC <sub>50</sub> = 15 $\mu$ M
Group II mGluRs (mGluR2)	Agonist	EC <sub>50</sub> = 150 $\mu$ M (GTPase stimulation)	-

## Signaling Pathways

The dual activity of **(S)-3C4HPG** allows it to modulate two distinct signaling pathways, as depicted in the diagrams below.





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## References

- 1. (S)-4-carboxy-3-hydroxyphenylglycine, an antagonist of metabotropic glutamate receptor (mGluR) 1a and an agonist of mGluR2, protects against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)